molecular formula C10H12ClNO2 B1405439 [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol CAS No. 1431534-22-3

[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol

Cat. No. B1405439
M. Wt: 213.66 g/mol
InChI Key: MPTLWLFOSCOWBV-UHFFFAOYSA-N
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Description

“[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol” is a chemical compound with the molecular formula C10H12ClNO2 . It is also known by its IUPAC name "(6-chloro-5-methoxy-2-pyridinyl)methanol" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H8ClNO2/c1-11-6-3-2-5 (4-10)9-7 (6)8/h2-3,10H,4H2,1H3 . The molecular weight is 173.60 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass is 173.0243562 g/mol . The topological polar surface area is 42.4 Ų . The heavy atom count is 11 .

Scientific Research Applications

Crystal Structure Analysis

The synthesis and characterization of compounds structurally related to "[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol" have been explored, providing insights into their molecular and crystal structures. For instance, a study detailed the crystal and molecular structure analysis of a related compound, showcasing its synthesis, spectroscopic characterization, and crystallographic confirmation (Lakshminarayana et al., 2009).

Synthesis Methodologies

Research has also focused on the synthesis of compounds with similar structures, highlighting innovative approaches to forming useful adducts for agrochemical or medicinal applications. One such method involves the rearrangement of chlorinated pyrrolidin-2-ones, leading to the synthesis of 5-methoxylated 3-pyrrolin-2-ones (Ghelfi et al., 2003).

Biocatalysis

In biocatalysis, a study demonstrated the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a structurally related compound, using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system. This green and efficient synthesis method could be relevant for the production of similar compounds (Chen et al., 2021).

Material Science

The synthesis and characterization of complexes and co-crystals involving similar compounds have been explored, shedding light on their potential applications in material science and catalysis. For example, the synthesis, characterization, and crystal structure of a co-crystal composed of related compounds were studied, indicating the potential for novel material properties and applications (Percino et al., 2007).

properties

IUPAC Name

[6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-4,7,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLWLFOSCOWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol

Synthesis routes and methods

Procedure details

Using 2-chloro-6-(hydroxymethyl)pyridin-3-ol and (bromomethyl)cyclopropane, and in the same manner as in Example 5, the title compound was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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